Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate
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Overview
Description
Ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate is a heterocyclic compound that belongs to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid derivatives with suitable reagents to form the quinoline core . The reaction conditions often include the use of acetic anhydride and ammonia solution under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate can be compared with other quinoline derivatives, such as:
Quinazolinones: Known for their antimalarial and anticancer activities.
Quinolones: Widely used as antibiotics due to their ability to inhibit bacterial DNA gyrase.
Uniqueness
List of Similar Compounds
- Quinazolinones
- Quinolones
- Benzoxazinones
Biological Activity
Ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that includes a quinoline core, which is known for its pharmacological properties. The presence of the cyano and carboxylate groups enhances its reactivity and biological interactions.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline have been reported to inhibit various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells. The IC50 values for these compounds often range from low micromolar to nanomolar concentrations, indicating potent activity.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 0.290 ± 0.05 |
Compound B | HCT-116 | 0.588 ± 0.04 |
This compound | HepG2 | TBD |
2. Antiviral Properties
Molecular docking studies suggest that this compound may inhibit viral replication, particularly in Hepatitis B Virus (HBV). In vitro studies have demonstrated that related compounds significantly reduce HBV replication at concentrations as low as 10 µM, suggesting a potential therapeutic application in viral infections.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Kinases : Similar quinoline derivatives have been identified as inhibitors of various kinases, including VEGFR-2, which plays a crucial role in tumor angiogenesis.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Study 1: Anticancer Activity
In a study conducted by El-Adl et al., a series of quinazolinone derivatives were tested for their antiproliferative effects against several cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard treatments like sorafenib, highlighting the potential of quinoline derivatives in cancer therapy .
Case Study 2: Antiviral Activity
Research published on the antiviral properties of quinoline derivatives showed promising results against HBV. The compounds were evaluated using molecular docking and in vitro assays, confirming their ability to inhibit viral replication effectively .
Properties
CAS No. |
18007-09-5 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
ethyl 3-cyano-3H-benzo[f]quinoline-4-carboxylate |
InChI |
InChI=1S/C17H14N2O2/c1-2-21-17(20)19-13(11-18)8-9-15-14-6-4-3-5-12(14)7-10-16(15)19/h3-10,13H,2H2,1H3 |
InChI Key |
UDUPQJFRNMDWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(C=CC2=C1C=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
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